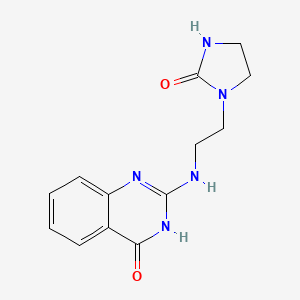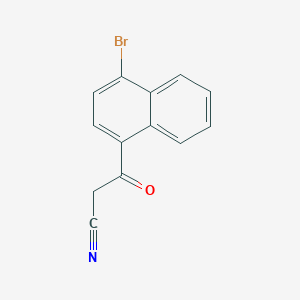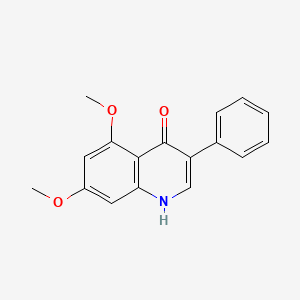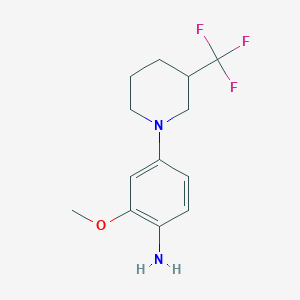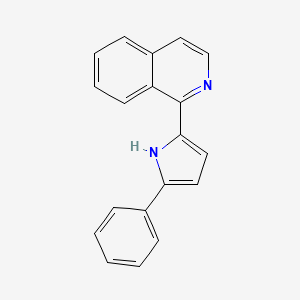
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline is a heterocyclic compound that features both pyrrole and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-2-(1H-pyrrol-2-yl)ethanone with isoquinoline in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways .
類似化合物との比較
1-Phenylisoquinoline: Similar structure but lacks the pyrrole ring.
5-Phenyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the isoquinoline ring.
Uniqueness: 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
13226-09-0 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-7-15(8-3-1)17-10-11-18(21-17)19-16-9-5-4-6-14(16)12-13-20-19/h1-13,21H |
InChIキー |
IZYDUNMNHULGOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



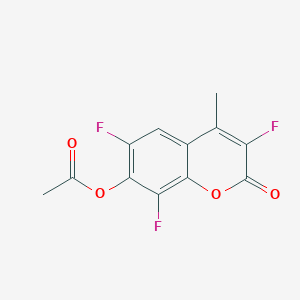


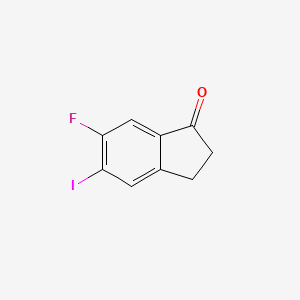
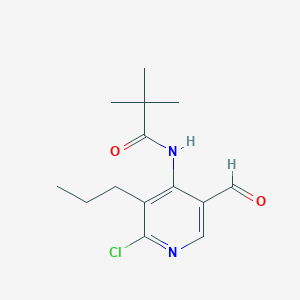
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
